1-(4-(Benzyloxy)phenylazo)-2-naphthol is a complex organic compound classified as an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound features a benzyloxy group attached to a phenyl ring, which is further linked to a naphthol moiety through an azo linkage. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vibrant colors and stability. The compound is identified by its Chemical Abstracts Service number 95225-25-5 and has the molecular formula with a molecular weight of 354.4 g/mol .
The synthesis of 1-(4-(Benzyloxy)phenylazo)-2-naphthol typically involves a diazo coupling reaction. In this process, diazonium salts derived from an aromatic amine react with naphthols under controlled conditions. The general method includes:
This method has been shown to yield high purity and good yields of the azo dye, making it suitable for various applications.
The molecular structure of 1-(4-(Benzyloxy)phenylazo)-2-naphthol can be represented as follows:
The structural formula reveals the arrangement of atoms within the compound, highlighting the azo linkage (N=N), the benzyloxy group (-O-C6H5), and the naphthol component. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activity .
| Property | Value |
|---|---|
| CAS Number | 95225-25-5 |
| InChI Key | GEMIMADESGFPFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O |
1-(4-(Benzyloxy)phenylazo)-2-naphthol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-(Benzyloxy)phenylazo)-2-naphthol involves its interaction with biological targets through its functional groups. The azo linkage can undergo reduction to form amines that may interact with various biological molecules. Additionally, the benzyloxy and naphthol groups can participate in hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity towards target proteins or enzymes .
| Property | Value |
|---|---|
| Molecular Weight | 354.4 g/mol |
| LogP (octanol/water) | Approximately 4.96 |
| Boiling Point | Variable |
1-(4-(Benzyloxy)phenylazo)-2-naphthol finds applications primarily in scientific research and industrial processes:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5